molecular formula C16H15FOS B1327559 3'-Fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-15-2

3'-Fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1327559
CAS No.: 898781-15-2
M. Wt: 274.4 g/mol
InChI Key: PZNBEZXOWBIJJR-UHFFFAOYSA-N
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Description

3’-Fluoro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H15FOS and a molecular weight of 274.4 g/mol.

Preparation Methods

The synthesis of 3’-Fluoro-3-(4-thiomethylphenyl)propiophenone involves several steps. One common synthetic route includes the reaction of 3-fluorobenzaldehyde with 4-methylthiophenylacetic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure quality and consistency.

Chemical Reactions Analysis

3’-Fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

3’-Fluoro-3-(4-thiomethylphenyl)propiophenone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3’-Fluoro-3-(4-thiomethylphenyl)propiophenone can be compared with other similar compounds, such as:

    4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone: This compound has a bromine atom instead of a fluorine atom, which can lead to different reactivity and applications.

    4’-Chloro-3’-fluoro-3-(2-thiomethylphenyl)propiophenone: The presence of a chlorine atom and a different substitution pattern on the phenyl ring can result in distinct chemical properties and uses.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNBEZXOWBIJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644376
Record name 1-(3-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-15-2
Record name 1-(3-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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